molecular formula C21H30N6O2 B5173472 1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide

1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide

Cat. No.: B5173472
M. Wt: 398.5 g/mol
InChI Key: IAHQPBGRFZZMQI-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide is a complex organic compound that features a triazole ring, a quinoline moiety, and a diethylamino group

Properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-3-25(4-2)20(28)16-27-15-18(23-24-27)21(29)22-12-8-14-26-13-7-10-17-9-5-6-11-19(17)26/h5-6,9,11,15H,3-4,7-8,10,12-14,16H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHQPBGRFZZMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NCCCN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Quinoline Moiety: This step often involves the use of a coupling reagent to attach the quinoline derivative to the triazole ring.

    Introduction of the Diethylamino Group: This can be done through a substitution reaction where a diethylamino group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents may have different properties and applications.

    Quinoline Derivatives: Compounds with quinoline moieties but different functional groups may also be of interest for comparison.

Uniqueness

The uniqueness of this compound lies in its specific combination of a triazole ring, a quinoline moiety, and a diethylamino group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.

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